molecular formula C11H10F3NO2S B2362903 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid CAS No. 342406-21-7

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid

Cat. No.: B2362903
CAS No.: 342406-21-7
M. Wt: 277.26
InChI Key: SCJJREXUFWLWRG-UHFFFAOYSA-N
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Description

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazolidine ring with a carboxylic acid group. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenyl derivatives and thiazolidine derivatives. Examples include:

Uniqueness

What sets 2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic Acid apart from similar compounds is its unique combination of the trifluoromethyl group and the thiazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-11(13,14)7-4-2-1-3-6(7)9-15-8(5-18-9)10(16)17/h1-4,8-9,15H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJJREXUFWLWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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